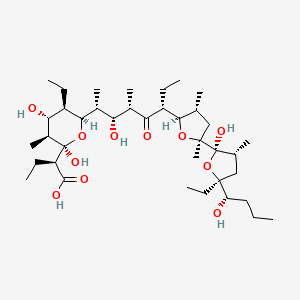
Inostamycin
Vue d'ensemble
Description
L'Inostamycine A (sel de sodium) est un métabolite bactérien qui a été trouvé dans des espèces de Streptomyces. Il est connu pour son activité anticancéreuse et fonctionne comme un inhibiteur de la CDP-diacylglycérol :inositol 3-phosphatidyltransférase . Ce composé a montré un potentiel significatif dans la réduction de la viabilité de diverses lignées cellulaires cancéreuses et l'induction de l'apoptose .
Méthodes De Préparation
L'Inostamycine A (sel de sodium) est généralement dérivée de procédés de fermentation bactérienne impliquant des espèces de Streptomyces . La voie de synthèse implique l'isolement du composé de la culture bactérienne, suivi d'étapes de purification pour obtenir la forme sel de sodium. Les conditions de réaction pour la synthèse comprennent le maintien de conditions de croissance optimales pour les bactéries et l'utilisation de solvants spécifiques comme l'acétone, le chloroforme et le méthanol pour les processus d'extraction et de purification .
Analyse Des Réactions Chimiques
L'Inostamycine A (sel de sodium) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs, ce qui donne des formes réduites du composé.
Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels au sein de la molécule, souvent en utilisant des nucléophiles ou des électrophiles dans des conditions spécifiques.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénures. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
4. Applications de la recherche scientifique
L'Inostamycine A (sel de sodium) a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'action
L'Inostamycine A (sel de sodium) exerce ses effets en inhibant la CDP-diacylglycérol :inositol 3-phosphatidyltransférase, une enzyme impliquée dans le renouvellement du phosphatidylinositol . Cette inhibition perturbe le métabolisme lipidique et affecte les voies de signalisation cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose. Le composé réduit également les niveaux de la métalloprotéinase matricielle-2 et de la métalloprotéinase matricielle-9, inhibant la migration et l'invasion cellulaires .
Applications De Recherche Scientifique
Inostamycin A (sodium salt) has a wide range of scientific research applications:
Mécanisme D'action
Inostamycin A (sodium salt) exerts its effects by inhibiting CDP-diacylglycerol:inositol 3-phosphatidyltransferase, an enzyme involved in phosphatidylinositol turnover . This inhibition disrupts lipid metabolism and affects cell signaling pathways, leading to cell cycle arrest and apoptosis. The compound also reduces the levels of matrix metalloproteinase-2 and matrix metalloproteinase-9, inhibiting cell migration and invasion .
Comparaison Avec Des Composés Similaires
L'Inostamycine A (sel de sodium) peut être comparée à d'autres composés similaires, tels que :
Inhibiteurs du phosphatidylinositol : Ces composés ciblent également le métabolisme lipidique et ont des effets similaires sur les voies de signalisation cellulaire.
Agents anticancéreux : D'autres métabolites bactériens ayant une activité anticancéreuse, tels que l'actinomycine D et la mitomycine C, partagent certaines similitudes avec l'Inostamycine A en termes de mécanismes d'action et de potentiel thérapeutique.
L'Inostamycine A (sel de sodium) est unique en raison de son inhibition spécifique de la CDP-diacylglycérol :inositol 3-phosphatidyltransférase et de ses effets sélectifs sur les lignées cellulaires cancéreuses .
Propriétés
IUPAC Name |
(2R)-2-[(2R,3S,4R,5S,6R)-5-ethyl-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21+,22-,23-,24-,25-,26-,27-,28-,29+,31-,32-,33+,35-,36+,37+,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJHONRWXITMMC-LPMSCSBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@]1(C[C@H]([C@@](O1)([C@@]2(C[C@@H]([C@H](O2)[C@@H](CC)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H]([C@H]([C@@H]([C@@](O3)([C@@H](CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129905-10-8 | |
| Record name | (αR,2R,3S,4R,5S,6R)-α,5-Diethyl-6-[(1S,2S,3S,5R)-5-[(2S,2′R,3′R,4S,5S,5′R)-5′-ethyloctahydro-2′-hydroxy-5′-[(1S)-1-hydroxybutyl]-2,3′,4-trimethyl[2,2′-bifuran]-5-yl]-2-hydroxy-1,3-dimethyl-4-oxoheptyl]tetrahydro-2,4-dihydroxy-3-methyl-2H-pyran-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129905-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inostamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129905108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


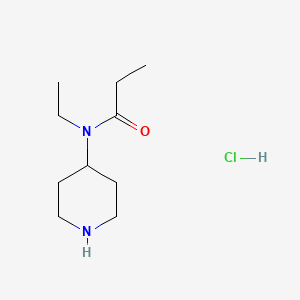
![tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027425.png)


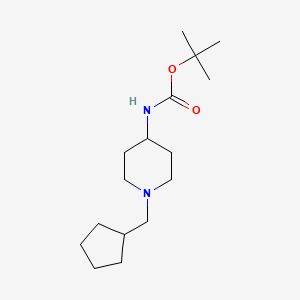
![tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3027430.png)
![tert-Butyl 4-[(5-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027431.png)

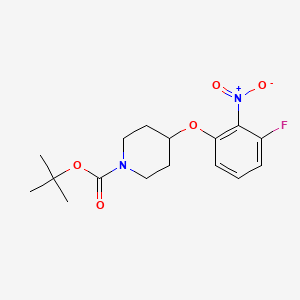

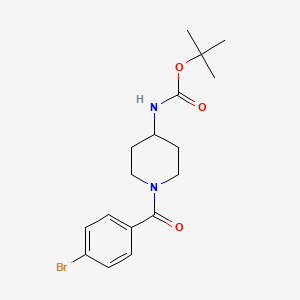
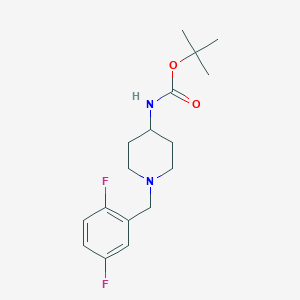
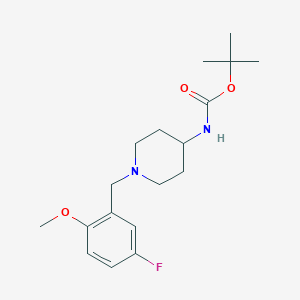
![tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027444.png)
